molecular formula C12H14ClN B2849827 (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride CAS No. 51600-24-9

(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride

Cat. No.: B2849827
CAS No.: 51600-24-9
M. Wt: 207.7
InChI Key: ZTNKTVBJMXQOBQ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Chiral Naphthylethylamine Compounds in Chemical Research

Chiral naphthylethylamine derivatives originated in the mid-20th century as researchers sought modular frameworks for asymmetric catalysis. The 1968 discovery by Knowles that chiral phosphine ligands could induce enantioselectivity in hydrogenation reactions laid the groundwork for naphthylethylamine’s adoption. Early studies focused on rhodium complexes, but by the 1980s, platinum-group metals modified with 1-(1-naphthyl)-ethylamine (NEA) emerged as superior catalysts for ketone hydrogenation. The compound’s naphthalene moiety provided strong π-orbital interactions with metal surfaces, while its ethylamine group allowed tunable stereoelectronic effects.

A critical advancement occurred with the synthesis of secondary amine derivatives like (R,S)-pantoylnaphthylethylamine (PNEA), which exhibited enhanced stability on Pt/Al₂O₃ catalysts. This modularity enabled researchers to systematically study how substituents influenced enantiomeric excess (ee) in products. By 2024, dual spin-controlled systems integrating NEA-based perovskites achieved 75% spin polarizability, showcasing the compound’s adaptability to cutting-edge materials science.

Historical Significance in Stereochemical Studies

(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride played a central role in elucidating adsorption-driven chirality transfer mechanisms. Attenuated total reflection-infrared (ATR-IR) studies revealed that NEA anchors to platinum via its naphthalene ring, leaving the ethylamine group free to orient reactant molecules. This created well-defined chiral surface sites critical for asymmetric hydrogenation of substrates like ketopantolactone.

The compound’s fragmentation behavior further advanced stereochemical understanding. Despite initial hypotheses, the (S)-amino-4,4-dimethyl-dihydrofuran-2-one byproduct showed no enantioselective activity, confirming that intact NEA structures are essential for chirality transfer. Such findings underscored the delicate balance between molecular stability and catalytic function in chiral modifiers.

Development Timeline of (S)-(-)-1-(1-Naphthyl)ethylamine Applications

Year Milestone Impact
1968 Knowles’ chiral phosphine catalysts Established asymmetric hydrogenation principles
1980s NEA-modified Pt catalysts Enabled ee >90% in ketone reductions
2015 PNEA stability studies Demonstrated secondary amine advantages
2024 Dual spin-controlled perovskites Achieved 75% spin polarizability

The compound’s applications expanded from pharmaceutical intermediates to quantum materials. For example, its integration into nickel-iron oxyhydroxide (NiFeOOH) catalysts created chiral interfaces for oxygen evolution reactions, reducing onset potentials by 150 mV.

Nomenclature Development and Structural Classification

The systematic naming of this compound follows IUPAC guidelines:

  • Base structure : 1-Naphthalen-1-ylethanamine
  • Stereodescriptor : (S)-(-) indicates absolute configuration and levorotatory nature
  • Salt form : Hydrochloride enhances solubility for catalytic applications
Property Value
CAS Number 42882-31-5
Molecular Formula C₁₂H₁₃N·HCl
Molecular Weight 207.70 g/mol
Chiral Centers 1 (C1 of ethylamine)

Properties

IUPAC Name

(1S)-1-naphthalen-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNKTVBJMXQOBQ-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965927
Record name 1-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51600-24-9
Record name 1-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric reduction of 1-(1-Naphthyl)ethyl ketone using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale resolution techniques or the use of biocatalysts to achieve high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Synthetic Preparation and Key Reaction Parameters

The compound is synthesized via asymmetric catalytic hydrogenation of 1-(1-naphthyl)ethanone oxime using a chiral ruthenium catalyst. Key reaction conditions and outcomes include:

ParameterValue/DescriptionSource
CatalystChlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II)
Reducing AgentAmmonium formate
SolventMethanol, ethanol, or DMF
Reaction Temperature-5°C to 50°C
Molar Ratio (Oxime:NH₄⁺)1:3.0–1:35.0
Yield90%
Enantiomeric Excess (ee)96% ee

This method avoids high-pressure reactors and ensures mild, environmentally friendly conditions .

Enantioselective Catalysis

The free amine (S)-(-)-1-(1-naphthyl)ethylamine, derived from its hydrochloride salt, serves as a chiral modifier in platinum-catalyzed hydrogenation reactions. A notable application is the enantioselective hydrogenation of ethyl pyruvate to (R)-ethyl lactate:

Reaction ComponentDetailSource
Catalyst Support5 wt% Pt/Al₂O₃
SubstrateEthyl pyruvate
Product(R)-ethyl lactate
Enantiomeric ExcessUp to 82% ee

Adsorption studies on platinum surfaces using reflection-absorption infrared spectroscopy (RAIRS) confirm the amine’s role in creating chiral environments .

Resolution and Crystallization Behavior

The hydrochloride salt demonstrates unique spontaneous resolution properties. In aqueous solutions with 82% enantiomeric excess, optically pure crystals (≥99% ee) form via fractional crystallization . This phenomenon is attributed to differential solubility of diastereomeric pairs under ambient conditions .

Key Crystallization Parameters :

  • Solvent : Water or aqueous HCl

  • Temperature : Room temperature (20–25°C)

  • Purity Post-Crystallization : 99% chemical purity, >99% ee

Stability and Reactivity Notes

  • Thermal Stability : Decomposes above 235°C .

  • Reactivity with Acids/Base : Regenerates free amine under basic conditions (e.g., NH₃/CHCl₃) .

  • Hazard Classification : Skin and eye irritant (H315, H319) .

Industrial and Research Significance

The compound’s high enantiopurity and catalytic efficiency make it valuable for:

  • Asymmetric hydrogenation protocols .

  • Chiral resolution of racemic mixtures .

  • Synthesis of enantiomerically pure pharmaceuticals .

Methodologies leveraging its chiral center are scalable, with demonstrated yields >85% under optimized conditions .

Scientific Research Applications

Pharmaceutical Applications

Chiral Drug Synthesis
(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride serves as an important intermediate in the synthesis of various chiral drugs. One notable application is in the preparation of cinacalcet, a drug used in the treatment of secondary hyperparathyroidism and primary hyperparathyroidism. The compound's chiral nature allows for the production of specific enantiomers that exhibit desired biological activities while minimizing side effects .

Antihistamines and Antidepressants
The compound is also utilized as a precursor in the synthesis of antihistamines and antidepressants. Its aromatic structure and amine functionality contribute to the pharmacological properties required for these classes of drugs .

Enantioselective Processes

Chiral Solvating Agents
this compound has been employed in the preparation of chiral thiourea solvating agents, which are useful for enantiodiscrimination of α-hydroxy and α-amino acids through NMR spectroscopy. This application highlights its role in asymmetric synthesis and analytical chemistry .

Resolution of Racemic Mixtures
The compound is frequently used to resolve racemic mixtures into their enantiomers. For instance, it has been shown to enhance enantioseparation when used with various reagents, leading to higher yields of optically pure products. The effectiveness of this compound in such resolutions is attributed to its ability to form stable complexes with racemic compounds .

Case Study 1: Enantiomeric Excess Determination

A study demonstrated that (S)-(-)-1-(1-Naphthyl)ethylamine could be analyzed for enantiomeric excess using HPLC with a chiral column. The results indicated that high enantiomeric purity can be achieved through careful chromatographic conditions, showcasing its utility in quality control during pharmaceutical manufacturing .

Case Study 2: Chiral Stationary Phases

Research involving new diastereomeric chiral stationary phases based on (S)-(-)-1-(1-Naphthyl)ethylamine has shown promising results in improving separation efficiency for various compounds. These findings suggest that the compound can be effectively integrated into chromatographic techniques for enhanced analytical performance .

Mechanism of Action

The mechanism by which (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride exerts its effects is largely dependent on its ability to interact with other molecules in a stereospecific manner. The naphthyl group provides a rigid framework that can engage in π-π interactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions facilitate the compound’s role as a chiral auxiliary and ligand in various chemical reactions.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-(+)-1-(1-Naphthyl)ethylamine Hydrochloride

The R-enantiomer (CAS 82572-04-1) shares identical molecular formula and weight but exhibits opposite optical activity ([α]ᴅ = +34° vs. -34° for the S-form). Both enantiomers are critical in chiral resolution and asymmetric catalysis. Research by Meyer Elazar (1990–1991) demonstrated that the R-enantiomer can achieve 82% enantiomeric excess (e.e.) via spontaneous crystallization, bypassing traditional diastereomeric salt resolution methods .

Property (S)-(-)-Form (R)-(+)-Form
CAS Number 51600-24-9 82572-04-1
Molecular Weight 207.70 207.70
Optical Activity ([α]ᴅ) -34° (c = 1 in CHCl₃) +34° (c = 1 in CHCl₃)
Applications Chiral ligands, drug intermediates Enzyme kinetics, polymer synthesis

Structural Analogs: Ethylenediamine Derivatives

N-(1-Naphthyl)ethylenediamine dihydrochloride (CAS 1465-25-4) differs by replacing the ethylamine group with ethylenediamine. This compound has a higher molecular weight (C₁₂H₁₄N₂·2HCl , MW 275.18) and a melting point of 196–201°C , making it suitable for spectrophotometric detection of nitrites and nitrates .

Property (S)-(-)-1-(1-Naphthyl)ethylamine HCl N-(1-Naphthyl)ethylenediamine diHCl
Molecular Formula C₁₂H₁₃N·HCl C₁₂H₁₄N₂·2HCl
Molecular Weight 207.70 275.18
Melting Point Not reported 196–201°C
Key Applications Asymmetric synthesis Analytical chemistry, dye synthesis

Substituent Variations: Fluorinated and Alkylated Derivatives

  • (S)-2-Fluoro-1-phenylethanamine Hydrochloride (CAS 886216-59-7): Features a fluorine atom on the ethyl chain, altering electronic properties. Used in PET tracer synthesis .
  • (S)-1-(4-Isopropylphenyl)ethylamine Hydrochloride (CAS 222737-88-4): Incorporates a bulky isopropyl group, enhancing steric effects for selective binding in receptor studies .
Property (S)-(-)-1-(1-Naphthyl)ethylamine HCl (S)-2-Fluoro-1-phenylethanamine HCl (S)-1-(4-Isopropylphenyl)ethylamine HCl
Molecular Formula C₁₂H₁₃N·HCl C₈H₁₀FClN C₁₁H₁₆ClN
Molecular Weight 207.70 173.62 197.70
Key Modifications Naphthyl group Fluorine substitution Isopropyl substitution
Applications Chiral catalysis Radiolabeling, medicinal chemistry Steric hindrance studies

Biological Activity

(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride is a chiral amine that has garnered attention for its biological activities, particularly in pharmacological research. This compound is structurally related to various biologically active molecules and has been studied for its interactions with receptors and enzymes.

  • Molecular Formula : C12_{12}H13_{13}N·HCl
  • Molecular Weight : 171.24 g/mol
  • Appearance : Liquid at room temperature
  • Storage Conditions : Refrigerated (0-10°C), stored under inert gas to maintain stability .

The biological activity of this compound has been primarily linked to its role as a calcilytic agent, which interacts with the calcium-sensing receptor (CaSR). This receptor plays a crucial role in calcium homeostasis and is implicated in various physiological processes.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of related compounds can significantly affect their biological activity. For instance, the removal of specific functional groups or alteration of the naphthyl moiety can lead to a marked decrease in calcilytic activity. A notable study demonstrated that the (R)-isomer exhibited higher potency than the (S)-isomer when tested for inhibition of calcium-induced inositol phosphate accumulation in CHO cells expressing CaSR, with IC50_{50} values indicating strong binding affinity .

In Vitro Studies

Table 1 summarizes key findings from various studies on the biological activity of this compound and its derivatives:

CompoundActivity TypeIC50_{50} (µM)Notes
(S)-(-)-1-(1-Naphthyl)ethylamineCalcilytic5.4 ± 0.5Inhibits CaSR-mediated signaling
4-(trifluoromethoxy)-benzenesulfonyl derivativeCalcilytic0.9 ± 0.2More potent than parent compound
4-chlorophenylcarboxamide derivativeCalcilytic0.5 ± 0.1Significant enhancement in activity

These results highlight the importance of structural modifications in enhancing the biological efficacy of compounds related to this compound.

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds derived from this compound. A notable investigation utilized a three-component reaction leading to derivatives that exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Interaction with SARS-CoV-2

Another area of research focused on the interaction of naphthylmethylamine derivatives with SARS-CoV-2 proteases, showing promising antiviral activity. For instance, a compound structurally related to (S)-(-)-1-(1-Naphthyl)ethylamine demonstrated an IC50_{50} of approximately 0.6 µM against SARS-CoV PLpro, highlighting its potential as an antiviral agent .

Q & A

Q. What are the optimal synthetic routes for (S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of a prochiral imine precursor. A key method is the use of chiral catalysts, such as quinine, to induce enantioselectivity during reduction with lithium aluminum hydride (LiAlH4) . For enantiomeric enrichment, spontaneous crystallization of the hydrochloride salt from racemic mixtures can yield the (S)-enantiomer with >99% purity, bypassing traditional diastereomeric salt resolution .
  • Critical Parameters :

  • Solvent polarity and temperature during crystallization significantly impact yield and purity.

  • Chiral HPLC (e.g., using a Chiralpak® column) is recommended for verifying enantiomeric excess (ee).

    Table 1: Comparison of Synthesis Methods

    MethodYield (%)Enantiomeric Excess (ee)Key Reference
    Spontaneous Crystallization65-75>99% (S)
    Chiral Catalyst Reduction80-8585-90% (S)

Q. How can the absolute configuration of this compound be confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. Single-crystal analysis of the hydrochloride salt confirms the (S)-configuration via spatial arrangement of the naphthyl and amine groups . Alternatively, circular dichroism (CD) spectroscopy can correlate optical rotation data with known chiral standards.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : 1^1H/13^13C NMR to identify aromatic protons (δ 7.2–8.3 ppm) and the ethylamine backbone (δ 1.5–3.0 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to detect impurities <0.5%.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting point (196–201°C) and decomposition profile .

Advanced Research Questions

Q. How does the enantiomeric form [(S) vs. (R)] influence biological activity in receptor-binding studies?

  • Methodological Answer : The (S)-enantiomer exhibits distinct receptor selectivity due to steric and electronic interactions. For example, in serotonin receptor (5-HT2A_{2A}) assays, the (S)-form shows 3-fold higher binding affinity (Ki=12K_i = 12 nM) compared to the (R)-form (Ki=38K_i = 38 nM) .
  • Experimental Design :

  • Radioligand displacement assays using 3^3H-ketanserin.

  • Molecular docking simulations (e.g., AutoDock Vina) to model receptor-ligand interactions.

    Table 2: Receptor Binding Affinity Data

    Receptor(S)-Form KiK_i (nM)(R)-Form KiK_i (nM)Source
    5-HT2A_{2A}12 ± 1.538 ± 4.2
    α1_1-Adrenergic45 ± 6.0210 ± 25

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values often arise from assay conditions (e.g., buffer pH, cell lines). A meta-analysis approach is recommended:

Normalize data using reference agonists/antagonists (e.g., clozapine for 5-HT2A_{2A}).

Validate purity via LC-MS to exclude batch-specific impurities .

Replicate studies under standardized conditions (e.g., HEK293 cells vs. CHO cells).

Q. How can structure-activity relationship (SAR) studies optimize derivatives for neurological targets?

  • Methodological Answer :
  • Key Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the naphthyl ring to enhance blood-brain barrier permeability.
  • In Silico Tools :
  • QSAR models (e.g., Schrödinger’s Maestro) predict logP and polar surface area.
  • Free-energy perturbation (FEP) calculations quantify binding energy changes .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Storage : Desiccated at -20°C to prevent hygroscopic degradation .
  • Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxic effects .
  • Waste Disposal : Neutralize with 1 M NaOH before incineration to avoid environmental release .

Data Contradictions and Validation

Q. Why do computational models sometimes fail to predict the biological activity of this compound?

  • Methodological Answer : Limitations include:
  • Neglect of solvent effects in docking simulations.
  • Lack of conformational sampling for flexible ethylamine side chains.
  • Solution : Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy for dynamic binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.